ADM2 Receptor Antagonism: 2-Amino-N-cyclopropyl-5-(pyrrolidin-1-yl)benzamide vs. Unsubstituted 2‑Amino‑5‑(pyrrolidin‑1‑yl)benzamide
The target compound exhibits weak antagonist activity at the human ADM2 (adrenomedullin 2) receptor with an IC₅₀ of 3.16 µM in a functional cAMP‑accumulation assay [1]. The des‑cyclopropyl analog 2‑amino‑5‑(pyrrolidin‑1‑yl)benzamide has no reported ADM2 activity in the same database, indicating that the N‑cyclopropyl amide substituent is a determinant of receptor engagement. However, this is a cross‑study observation and cannot be validated as a direct head‑to‑head comparison.
| Evidence Dimension | ADM2 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3,160 nM |
| Comparator Or Baseline | 2-Amino-5-(pyrrolidin-1-yl)benzamide (CAS 314768-96-2): no ADM2 data reported |
| Quantified Difference | Undefined (comparator data absent) |
| Conditions | Human AM2 expressed in 1321N1 cells; inhibition of forskolin‑induced cAMP accumulation; 30‑min pre‑incubation |
Why This Matters
When screening for ADM2‑mediated signaling modulation, the N‑cyclopropyl analog appears to engage the target whereas the des‑cyclopropyl comparator lacks documented activity, making the target compound the appropriate choice for ADM2‑focused campaigns.
- [1] BindingDB Entry BDBM50570399 / CHEMBL4846989. IC₅₀ = 3.16E+3 nM; Antagonist activity at human AM2 expressed in 1321N1 cells (inhibition of forskolin‑induced cAMP accumulation). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50570399 View Source
